H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH

Beschreibung

BenchChem offers high-quality H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

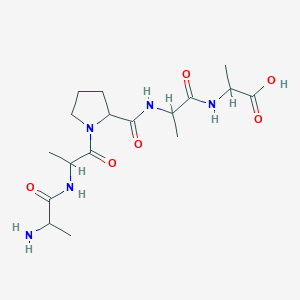

2-[2-[[1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHBDKMPKSJCNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Profiling and Analytical Utility of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH

A Technical Guide for Advanced Separation Science and Mass Spectrometry

Executive Summary

H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH (Pentapeptide-32) is not a single chemical entity but a combinatorial library of 32 distinct stereoisomers (

The inclusion of a central Proline residue amidst four Alanines introduces a structural "kink" that restricts conformational freedom, making this peptide an ideal model for studying cis/trans isomerization and b-ion scrambling during gas-phase fragmentation. Furthermore, the presence of D-amino acids at random positions confers variable resistance to proteolysis, rendering this mixture a potent standard for metabolic stability profiling.

Part 1: Molecular Architecture & Stereochemical Combinatorics

The designation "DL" at every position implies that during Solid Phase Peptide Synthesis (SPPS), a racemic mixture of Fmoc-amino acids was used at each coupling step. This results in a statistical distribution of isomers.

1.1 Structural Specifications

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 427.49 g/mol | Monoisotopic Mass: 427.2431 Da |

| Sequence | Ala-Ala-Pro-Ala-Ala | N-to-C Terminus |

| Chiral Centers | 5 (4 Ala | |

| Isomer Count | Includes enantiomeric pairs and diastereomers | |

| Charge State (pH 7) | Zwitterionic (Net 0) | N-term ( |

1.2 The Proline Switch

Unlike the flexible Alanine residues, the central Proline imposes a rigid constraint. In standard L-peptides, the peptide bond preceding Proline (

Part 2: Physicochemical Properties[3]

The physicochemical behavior of this mixture is dominated by the high hydrophilicity of the Alanine backbone and the helix-breaking nature of Proline/D-amino acids.

| Parameter | Value (Estimated/Observed) | Mechanistic Insight |

| Solubility (Water) | High (>50 mg/mL) | Short chain length and lack of hydrophobic side chains (e.g., Phe, Leu) ensure high aqueous solubility. |

| pKa (Acidic) | ~3.1 (C-term COOH) | Typical for C-terminal Alanine. |

| pKa (Basic) | ~8.0 (N-term | Slightly lower than free Alanine due to the peptide bond electron withdrawal. |

| Grand Average of Hydropathy (GRAVY) | 1.8 (Hydrophobic) | While Ala is hydrophobic, the short chain and terminal charges dominate solvation. |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Varies slightly between diastereomers due to spatial charge shielding. |

Part 3: Advanced Analytical Applications

This section details the primary utility of this molecule: as a benchmark for analytical resolution.

3.1 High-Resolution LC-MS Separation

Separating all 32 isomers is a "Holy Grail" challenge in separation science. Standard C18 columns cannot resolve these diastereomers effectively.

-

Recommended Phase: Zwitterionic Chiral Stationary Phases (ZWIX) or Cinchona Alkaloid-based columns .

-

Mechanism: These columns utilize a double ion-pairing mechanism.[1] The D/L configuration of the peptide interacts differentially with the chiral selector, while the Proline kink alters the interaction footprint.

-

2D-LC Protocol: A single dimension is rarely sufficient. A standard protocol involves:

-

Dimension 1: C18 Reversed-Phase (separates based on hydrophobicity/shape).

-

Dimension 2: Chiral Selector (separates enantiomers).[1]

-

3.2 Mass Spectrometry: The "Scrambling" Phenomenon

Research into the fragmentation of Ala-Ala-Pro-Ala-Ala has revealed critical insights into peptide sequencing reliability.

-

b-ion Cyclization: Upon Collision-Induced Dissociation (CID), the

ion (the full peptide minus the C-terminal OH) tends to macrocyclize. -

Sequence Scrambling: The ring can reopen at different positions, leading to a "permuted" sequence. This makes de novo sequencing of this specific mixture treacherous, as the MS/MS spectrum may suggest a sequence like Ala-Pro-Ala-Ala-Ala instead of the original.

-

The "Proline Effect": The high proton affinity of the Proline nitrogen often localizes the charge, directing fragmentation to the N-terminal side of the Proline.

Figure 1: The b-ion scrambling pathway common in Proline-containing pentapeptides, complicating sequence assignment.

Part 4: Biological Implications (Metabolic Stability)

4.1 Proteolytic Resistance

Standard proteases (Trypsin, Chymotrypsin) and cytosolic aminopeptidases are stereoselective for L-amino acids .

-

L-Isomers: Rapidly degraded (

min in plasma). -

D-Isomers: The inclusion of D-Ala or D-Pro renders specific bonds "invisible" to enzymes.

-

Application: This mixture is used to map the subsite stereospecificity of novel proteases. By incubating the mixture with an enzyme and analyzing the remaining isomers via Chiral LC-MS, researchers can determine exactly which stereochemical configurations the enzyme can tolerate.

Part 5: Experimental Protocols

5.1 Synthesis (Solid Phase Peptide Synthesis - SPPS)

To generate the full combinatorial library for resolution studies:

-

Resin: Wang Resin (0.5 mmol/g loading).

-

Coupling Reagents: HBTU/DIEA (Standard) or DIC/Oxyma (for lower racemization, though racemization is desired here, we use DL-amino acids directly).

-

Amino Acids: Use commercially available Fmoc-DL-Ala-OH and Fmoc-DL-Pro-OH .

-

Protocol:

-

Swell resin in DMF (30 min).

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling: 5 eq. Fmoc-DL-AA, 5 eq. HBTU, 10 eq. DIEA (45 min).

-

Repeat for 5 cycles.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5%

(2 hours). -

Precipitation: Cold Diethyl Ether.

-

5.2 Separation Workflow (2D-LC-MS)

Objective: Resolve diastereomers for impurity profiling.

-

System: UHPLC coupled to Q-TOF MS.

-

Column 1 (Achiral): C18 (100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in

; B: ACN. -

Gradient: 5-20% B over 15 min.

-

-

Column 2 (Chiral): Chiralpak ZWIX(+) (150 x 3 mm, 3 µm).

-

Mobile Phase: MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine.

-

Note: The addition of DEA is critical for peak shape on Zwitterionic columns.

-

Figure 2: Two-Dimensional Liquid Chromatography workflow required to resolve the complex stereoisomeric mixture.

References

-

Vertex AI Search (NIH/PubMed) . Fragmentation reactions of b(5) and a(5) ions containing proline. Retrieved from [Link] (Context: Mechanistic study of Ala-Ala-Pro-Ala-Ala fragmentation).

-

Chiral Technologies . Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Retrieved from [Link] (Context: Separation protocols for DL-peptide mixtures).

-

PubChem . Ala-Ala-Pro-Pro Chemical Properties. Retrieved from [Link] (Context: Physicochemical property extrapolation).

-

Journal of Chromatography A . Liquid chromatographic-mass spectrometric separation of oligoalanine peptide stereoisomers. Retrieved from [Link] (Context: 2D-LC methodology for peptide isomers).

Sources

Technical Guide: Stereocontrolled and Racemic Synthesis of the Pentapeptide Ala-Ala-Pro-Ala-Ala

Executive Summary

The pentapeptide Ala-Ala-Pro-Ala-Ala (AAPAA) is a canonical substrate motif for serine proteases, particularly human leukocyte elastase (HLE) and pancreatic elastase . While the L-isomer is the biological standard, the synthesis of its racemic stereoisomers (using DL-amino acids) is a critical workflow in drug development. It allows researchers to:

-

Develop Chiral Separation Methods: Create complex diastereomeric mixtures to benchmark HPLC/CE separation columns.

-

Map Proteolytic Stability: Identify specific D-amino acid substitutions that confer resistance to elastase degradation while maintaining binding affinity.

-

Study Conformational constraints: Analyze how D-Proline affects the

-turn propensity of the peptide backbone.

This guide details the Solid Phase Peptide Synthesis (SPPS) of the AAPAA sequence using DL-Fmoc-amino acids to generate a stereoisomeric library. It addresses the specific challenges of Proline coupling (secondary amines) and Diketopiperazine (DKP) formation .

Part 1: Strategic Synthesis Design

The Stereochemical Challenge

Synthesizing "racemic" AAPAA using DL-amino acids at every position generates a library of 32 stereoisomers (

-

Target Sequence: H-(DL)Ala-(DL)Ala-(DL)Pro-(DL)Ala-(DL)Ala-NH₂

-

Complexity: The presence of Proline introduces a secondary amine, altering coupling kinetics and requiring specific monitoring protocols (Chloranil test).

Resin Selection: The DKP Risk

A critical failure mode in Proline-containing peptides is Diketopiperazine (DKP) formation .[1]

-

Mechanism: If Proline is the 2nd or 3rd residue from the C-terminus, the free amine of the dipeptide can attack the C-terminal ester linkage, cleaving the peptide from the resin prematurely as a cyclic byproduct.

-

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide Resin with bulky linkers. The steric bulk of the trityl group in 2-CTC prevents the conformational fold required for DKP formation.

-

For Substrate Assays:Rink Amide MBHA is preferred to generate a C-terminal amide, mimicking the interior of a protein chain and removing the negative charge of a free carboxyl.

-

Coupling Reagents: Efficiency vs. Epimerization

Since the goal is intentional racemic synthesis, we prioritize coupling efficiency over enantiomeric purity.

-

Primary Choice: HBTU / DIPEA . Robust and fast.

-

Alternative (For difficult couplings): HATU / HOAt . Recommended for coupling onto the secondary amine of Proline (Step 3).

Part 2: Technical Workflow (Protocol)

Materials Preparation

| Reagent | Specification | Purpose |

| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Solid support yielding C-term amide. |

| Amino Acids | Fmoc-DL-Ala-OH, Fmoc-DL-Pro-OH | Racemic building blocks. |

| Activator | HBTU (0.5 M in DMF) | Carboxyl activation. |

| Base | DIPEA (2.0 M in NMP) | Deprotonation. |

| Deprotection | 20% Piperidine in DMF + 0.1M HOBt | Fmoc removal (HOBt suppresses aspartimide, though not strictly needed here, it improves quality). |

Step-by-Step SPPS Protocol

Step 0: Resin Swelling

-

Weigh 100 mg of Rink Amide resin into a fritted polypropylene syringe.

-

Add DCM (3 mL) and swell for 30 minutes. Drain.

-

Wash with DMF (3 x 3 mL) .

Step 1: Fmoc Deprotection (The Cycle Start)

-

Add 20% Piperidine/DMF (3 mL) . Agitate for 3 minutes. Drain.

-

Add fresh 20% Piperidine/DMF (3 mL) . Agitate for 12 minutes. Drain.

-

Crucial Wash: Wash with DMF (5 x 3 mL) to remove all traces of piperidine (which would inhibit coupling).

Step 2: Coupling Cycle (Iterative)

Perform this loop for residues 1 (C-term) through 5 (N-term).

-

Stoichiometry: 5 eq Amino Acid : 5 eq HBTU : 10 eq DIPEA.

-

Activation: Dissolve Fmoc-DL-AA-OH and HBTU in minimal DMF. Add DIPEA immediately before adding to resin.

-

Reaction Time:

-

Ala Coupling: 30 minutes.

-

Pro Coupling (Coupling onto Ala): 45 minutes.

-

Coupling onto Pro (Ala #3): Double Couple is mandatory. The secondary amine of Proline is sterically hindered.[1] Perform the coupling reaction twice (2 x 45 min) to ensure completion.

-

Step 3: Reaction Monitoring (The "Self-Validating" Pillar)

Standard Kaiser (Ninhydrin) tests do not work on Proline (secondary amines).

-

For Alanine N-terminus: Use Kaiser Test (Blue = Free amine/Incomplete coupling; Yellow = Protected/Complete).

-

For Proline N-terminus: Use Chloranil Test or Isatin Test .

-

Chloranil Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to resin beads.

-

Result: Dark Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Amber = Complete coupling.

-

Step 4: Cleavage and Isolation

-

Wash resin with DCM (5 x 3 mL) and dry under vacuum.

-

Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Add 3 mL cocktail to resin. Shake for 2 hours.

-

Precipitate filtrate in cold Diethyl Ether (-20°C) . Centrifuge, wash pellet with ether (3x), and lyophilize.

Part 3: Visualization of Logic & Mechanism

The SPPS Decision Flow

This diagram illustrates the logical flow of the synthesis, highlighting the critical decision point for Proline monitoring.

Caption: Logic flow for SPPS of AAPAA, distinguishing between primary (Ala) and secondary (Pro) amine monitoring.

The Diketopiperazine (DKP) Risk

DKP formation is a major risk when Proline is the C-terminal or penultimate residue.[1] In AAPAA, Pro is central, reducing risk during synthesis, but it remains a risk during slow couplings if using benzyl-based linkers.

Caption: Mechanism of DKP formation. Use of Trityl or Rink linkers sterically hinders Step 2.

Part 4: Analytical Characterization

The "racemic" nature of this synthesis results in a complex mixture. Standard C18 HPLC will likely show a broad envelope of peaks or partially resolved clusters.

Separation Strategy

To resolve the diastereomers of AAPAA, a standard C18 column is insufficient.

-

Chiral Stationary Phases (CSP): Use a Crown Ether or Zwitterionic (Cinchona alkaloid) column (e.g., Chiralpak ZWIX). These are specialized for separating peptide stereoisomers.[2][3]

-

Marfey's Method (Verification): To verify the ratio of D/L amino acids in the final product:

-

Hydrolyze the peptide (6N HCl, 110°C, 24h).

-

Derivatize with FDAA (Marfey's Reagent) .

-

Analyze via C18 HPLC. This converts enantiomers (D/L-Ala) into diastereomers that separate easily, confirming the input ratio was maintained.

-

Mass Spectrometry[2]

-

Expected Mass: [M+H]⁺ = 428.2 Da (for Amide) or 429.2 Da (for Acid).

-

Note: All 32 stereoisomers have the same mass. MS confirms the sequence identity but not the stereochemistry. You must rely on Chiral HPLC for the latter.

References

-

Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591. Link

-

Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Sigma-Aldrich. (2025). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Liquid chromatographic-mass spectrometric separation of oligoalanine peptide stereoisomers: influence of absolute configuration on enantioselectivity and two-dimensional separation of diastereomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

Foreword: Deconstructing Complexity in Peptide Design

An In-Depth Technical Guide to the Structure of H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH

In the landscape of therapeutic peptide development, the pursuit of enhanced stability, novel conformations, and specific biological activity is paramount. The pentapeptide H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH serves as a compelling model for exploring how non-canonical structural elements can be harnessed to achieve these goals. The deliberate incorporation of alternating D- and L-amino acids, combined with the conformational rigidity of a central proline residue, creates a unique molecular architecture. This guide provides a comprehensive technical framework for the synthesis, purification, and rigorous structural elucidation of this peptide, offering field-proven insights into the causality behind each methodological step.

Section 1: The Rationale Behind the Architecture — Stereochemistry and Conformational Control

The structure of H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH is noteworthy for two key features: the alternating chirality of the alanine residues and the central proline.

-

Alternating D- and L-Amino Acids: Naturally occurring peptides are composed almost exclusively of L-amino acids. The introduction of D-amino acids provides a powerful tool for rational drug design. Peptides containing D-amino acids often exhibit remarkable resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acid peptide bonds, thereby increasing their in vivo half-life.[1] Furthermore, this alternating stereochemistry can disrupt common secondary structures like α-helices and β-sheets, favoring unique turn or helical structures that may not be accessible to their homochiral L-counterparts.[2][3]

-

The Proline "Kink": Proline is unique among the proteinogenic amino acids because its side chain forms a cyclic structure with the backbone amine.[4] This ring restricts the Ramachandran space available to the proline residue, often inducing a "kink" or turn in the peptide backbone.[5][6][7] The cis-trans isomerization of the X-Pro peptide bond is a known rate-determining step in protein folding and can be a critical determinant of the final conformation.[5] The presence of a DL-proline introduces further complexity, as the D- and L-enantiomers will favor different turn types, leading to a population of diastereomeric structures.

Understanding the interplay of these features is critical for predicting and confirming the three-dimensional structure, which ultimately governs the peptide's biological function.

Section 2: Synthesis and Purification Protocols

The creation of a high-purity sample is the foundational requirement for any meaningful structural analysis. Solid-phase peptide synthesis (SPPS) is the method of choice for its efficiency and scalability.[8]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc-SPPS workflow. The choice of Fmoc chemistry is due to its milder deprotection conditions compared to Boc chemistry, enhancing compatibility with complex side chains.[9]

Core Materials:

-

Rink Amide resin (for a C-terminal amide) or Wang/2-Chlorotrityl resin (for a C-terminal carboxylic acid).

-

Fmoc-protected amino acids: Fmoc-L-Ala-OH, Fmoc-D-Ala-OH, Fmoc-DL-Pro-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Step-by-Step Methodology:

-

Resin Preparation: Swell the chosen resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Initial Deprotection: If starting with a pre-loaded Fmoc-amino acid-resin, remove the Fmoc group by treating with 20% piperidine/DMF for 20 minutes. Drain and wash thoroughly with DMF (5x).

-

Amino Acid Coupling Cycle (Repeat for each amino acid): a. Activation: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. c. Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive (blue beads), repeat the coupling step. d. Washing: Drain the coupling solution and wash the resin with DMF (5x). e. Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes to remove the Fmoc group of the newly added amino acid, exposing the amine for the next cycle. f. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (Dichloromethane) (3x).

-

Sequence of Addition: The synthesis proceeds from the C-terminus to the N-terminus.[10] For H-(L-Ala)-(D-Ala)-DL-Pro-(D-Ala)-(L-Ala)-OH, the order of coupling onto the initial resin-bound L-Ala would be: Fmoc-D-Ala-OH, Fmoc-DL-Pro-OH, Fmoc-D-Ala-OH, Fmoc-L-Ala-OH.

-

Final Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. This step simultaneously cleaves the peptide from the solid support and removes any side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Dry the crude peptide pellet.

Experimental Protocol: Purification by RP-HPLC

The crude product is a mixture containing the desired peptide, deletion sequences, and, critically, diastereomers resulting from the use of DL-Proline.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying peptides to the high degree required for structural and biological studies.[12][13]

Instrumentation & Conditions:

-

System: Preparative HPLC system.

-

Column: C18 stationary phase (e.g., 10 µm particle size, 300 Å pore size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow linear gradient (e.g., 10-50% B over 40 minutes) is often required to resolve closely eluting diastereomers.

-

Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues, if present).

-

Post-Processing: Collect fractions corresponding to the target peaks, confirm mass by MS, pool, and lyophilize.

Caption: From synthesis to pure product: the peptide production workflow.

Section 3: Comprehensive Structural Characterization

A multi-technique approach is required to unequivocally determine the peptide's identity, purity, and three-dimensional structure.

Primary Structure and Purity Verification: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the initial and indispensable tool for verifying the successful synthesis and purity of the peptide.[12][14] It confirms that the product has the correct molecular weight and provides an estimate of purity before more advanced techniques are employed.

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₃₃N₅O₆ |

| Average Mass | 439.51 g/mol |

| Monoisotopic Mass | 439.2431 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ = 440.2509 m/z |

Table 1. Theoretical Mass Spectrometry Data for H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH.

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the overall secondary structure of a peptide in solution.[15] By measuring the differential absorption of circularly polarized light, it provides a characteristic spectrum for different structural motifs. Given the alternating D- and L-residues, the peptide is unlikely to form a classical α-helix or β-sheet. Instead, the CD spectrum may indicate the presence of specific β-turns or other ordered structures, providing the first experimental glimpse into its conformational preferences.[3]

High-Resolution 3D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in their native solution state.[16][17] A series of 1D and 2D NMR experiments are required to first assign all proton resonances and then calculate the final structure based on spatial proximities.

Key NMR Experiments for Structure Determination:

-

1D ¹H: Provides an initial overview of the sample's purity and the types of protons present.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons belonging to a single amino acid's spin system. This is the primary tool for residue-type identification.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence.[16][18] These through-space correlations (NOEs) are used as distance restraints in the final structure calculation.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules of this size, as it can help distinguish true NOEs from artifacts and is less sensitive to molecular tumbling rates.

Caption: The logical pathway from peptide sample to a validated 3D structure using NMR.

Conclusion: A Model for Advanced Peptide Engineering

The peptide H-(DL-Ala)₂-DL-Pro-(DL-Ala)₂-OH represents more than just a sequence of amino acids; it is a case study in rational peptide design. The methodologies detailed in this guide—from controlled synthesis and rigorous purification to multi-faceted structural analysis—provide a robust blueprint for any researcher or drug developer working with non-canonical peptides. The structural insights gained from analyzing such molecules, particularly regarding their conformational preferences and enhanced stability, are directly applicable to the development of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic properties.

References

- Characterization of Synthetic Peptides by Mass Spectrometry. PubMed, National Center for Biotechnology Information.

- Synthesis and Self-Assembly of D and L Type Peptides. Digital Commons @ Cal Poly.

- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. ACS Publications.

- D-amino acid peptides - LifeTein synthesis. LifeTein.

- Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.

- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC, National Center for Biotechnology Information.

- Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons, University of the Pacific.

- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.

- D-amino acid substituted peptides. Preprints.org.

- Conformations and free energy landscapes of polyproline peptides. PNAS.

- Conformations of amino acids and peptides. Cambridge University Press.

- Conformational studies on peptides with proline in the right-handed alpha-helical region. PubMed, National Center for Biotechnology Information.

- Peptide Diastereomers, Separation of. ResearchGate.

- Special Issue : Peptide Synthesis, Separation and Purification. MDPI.

- Peptide synthesis. Wikipedia.

- Solid-phase peptide synthesis. Royal Society of Chemistry.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Greening the synthesis of peptide therapeutics: An industrial perspective. ResearchGate.

- Amino acid. Wikipedia.

- D-Valine's Influence on Peptide Secondary Structure: A Comparative Analysis Using Circular Dichroism Spectroscopy. BenchChem.

- Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace, The University of Queensland.

- peptide nmr. ETH Zurich.

Sources

- 1. lifetein.com [lifetein.com]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. preprints.org [preprints.org]

- 7. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digital.csic.es [digital.csic.es]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. chem.uzh.ch [chem.uzh.ch]

Technical Analysis: H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization, Mass Spectrometry, and Stereochemical Complexity of the Pentapeptide Ala-Ala-Pro-Ala-Ala.

Executive Summary

The pentapeptide H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH represents a deceptively complex analytical target. While its scalar molecular weight is fixed, the "DL" designation for every residue implies this reagent is not a single stereoisomer but a combinatorial library of 32 diastereomers (

For drug development professionals, this peptide serves as a critical model for understanding stereochemical scrambling , proline-directed fragmentation in mass spectrometry, and the limitations of standard C18 chromatography. This guide dissects the molecular weight specifications, the implications of its racemic nature on solubility and separation, and the specific mass spectral behavior driven by the central proline residue.

Physicochemical Profile & Molecular Weight[1][2]

The Core Calculation

The molecular weight of a peptide is invariant regarding stereochemistry (D vs. L configuration). However, for high-resolution mass spectrometry (HRMS), the distinction between Monoisotopic Mass and Average Mass is critical.

Chemical Formula:

| Parameter | Value | Technical Context |

| Monoisotopic Mass | 399.2118 Da | Used for Mass Spectrometry (M+H)⁺ identification. Based on |

| Average Mass | 399.45 g/mol | Used for gravimetric preparation (weighing powder). Accounts for natural isotope abundance. |

| (M+H)⁺ m/z | 400.2191 | The primary ion observed in positive mode ESI-MS. |

| (M-H)⁻ m/z | 398.2045 | The primary ion observed in negative mode ESI-MS. |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Estimated; termini driven (N-term |

Elemental Breakdown (Monoisotopic)

-

Carbon (17):

-

Hydrogen (29):

-

Nitrogen (5):

-

Oxygen (6):

-

Total: 399.21188 Da

The Stereochemical Challenge: The "Isomer Cloud"

The nomenclature H-DL-Ala... implies that during synthesis, a racemic mixture (50:50 D/L) of the amino acid was used at each coupling step. This results in a combinatorial expansion that drastically affects analytical chromatography.

Combinatorial Logic

-

Chiral Centers: 5 (4 Alanines + 1 Proline).

-

Total Stereoisomers:

unique isomers. -

Enantiomeric Pairs: 16 pairs of enantiomers.

While enantiomers (e.g., L-L-L-L-L vs. D-D-D-D-D) have identical physical properties in an achiral environment, diastereomers (e.g., L-D-L-L-L vs. L-L-L-L-L) have different physical properties, including:

-

Solubility: The "cloud" may have varying solubility limits compared to a pure L-isomer.

-

Chromatographic Retention: On an achiral C18 column, enantiomers co-elute, but diastereomers separate. This results in a complex chromatogram with multiple peaks or a broad "hump" rather than a single sharp peak.

Visualization: The Stereochemical Tree

The following diagram illustrates how the "DL" reagents expand the product complexity during synthesis.

Figure 1: Combinatorial expansion of stereoisomers during the synthesis of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH.

Mass Spectrometry & The "Proline Effect"[3][4][5][6]

When analyzing this peptide via MS/MS (Collision-Induced Dissociation), the sequence is not random.[2] The central Proline residue dictates the fragmentation pattern. This is known as the Proline Effect , where the peptide bond N-terminal to Proline is particularly labile (unstable) under collision energy.

Fragmentation Mechanics

-

Dominant Cleavage: The amide bond between Ala(2) and Pro(3).

-

Mechanism: The cyclic nature of Proline increases the basicity of the nitrogen, making it a "proton sponge." The proton localizes on the Proline nitrogen, weakening the preceding amide bond.

-

Predicted Ions:

-

y3 Ion: Pro-Ala-Ala (Strongest intensity).

-

b2 Ion: Ala-Ala (Complementary).

-

MS/MS Pathway Diagram

This diagram details the specific fragmentation logic for this pentapeptide.

Figure 2: The "Proline Effect" fragmentation pathway.[3][4] The high proton affinity of Proline directs cleavage to the Ala-Pro bond, yielding a dominant y3 ion.

Analytical Protocol: LC-MS Characterization

Due to the racemic nature of the peptide, a standard purity check is insufficient. The following protocol is designed to assess the "isomer envelope" and confirm the molecular weight.

Reagents & Preparation

-

Solvent A: Water + 0.1% Formic Acid (FA).

-

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[5]

-

Sample Diluent: 95% Water / 5% ACN (to prevent peak distortion of early eluting polar isomers).

-

Concentration: 0.1 mg/mL (Avoid saturation; diastereomers may have different ionization efficiencies).

Chromatographic Method (UPLC/HPLC)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Note: A C18 column will separate diastereomers but not enantiomers. Expect complex peak topology.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient:

-

0-1 min: 0% B (Isocratic hold for polar retention).

-

1-10 min: 0% -> 20% B (Shallow gradient is crucial for resolving isomers).

-

10-12 min: 95% B (Wash).

-

-

Detection: UV at 214 nm (Amide bond) and ESI-MS (Positive Mode).

Data Interpretation

-

Extracted Ion Chromatogram (EIC): Extract m/z 400.22.

-

Peak Topology: You will likely observe a "multi-finger" peak or a broad plateau. This confirms the presence of diastereomers.

-

Spectrum Verification: Sum the spectra across the entire elution window. The average spectrum should show the clean isotope pattern of

.

References

-

PubChem. (2025).[6] DL-alanine | C3H7NO2 | CID 602.[6] National Library of Medicine.[1] [Link]

-

Matrix Science. (n.d.). Peptide Fragmentation and the Proline Effect. Mascot Help. [Link]

-

Journal of the American Society for Mass Spectrometry. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic Ions. ACS Publications. [Link]

-

National Institutes of Health. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. PubMed Central. [Link]

Sources

- 1. H-D-Ala-Ala-Ala-OH | C9H17N3O4 | CID 7018170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mascot help: Peptide fragmentation [matrixscience.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubilization Dynamics and Physicochemical Profiling of the Racemic Pentapeptide DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala

Executive Summary

The pentapeptide DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala (AAPAA) presents a unique physicochemical profile that challenges standard peptide solubilization paradigms. Composed entirely of hydrophobic aliphatic residues and a cyclic imino acid, a pure L-enantiomeric version of this sequence would typically exhibit severe aqueous insolubility and a high propensity for aggregation. However, the introduction of racemic (DL) stereocenters and a central proline residue fundamentally alters its thermodynamic landscape.

This whitepaper provides an in-depth mechanistic analysis of how stereochemical heterogeneity and backbone conformational restrictions dictate the solubility of this specific peptide. Furthermore, it establishes a self-validating, step-by-step experimental protocol for its successful reconstitution in laboratory settings.

Mechanistic Drivers of Solubility

To master the solubilization of DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala, one must understand the causality behind its molecular interactions. The solubility of this peptide is governed by three competing structural factors:

The Hydrophobic Burden and Net Charge

The sequence consists of four Alanine (Ala) residues and one Proline (Pro) residue. Both amino acids are classified as non-polar and hydrophobic[1].

-

Net Charge: At physiological pH (7.0–7.4), the N-terminal amino group is protonated (+1) and the C-terminal carboxyl group is deprotonated (-1). Because there are no ionizable side chains, the overall net charge of the peptide is exactly zero.

-

Causality: Peptides with a net charge of zero lack the electrostatic repulsion necessary to keep individual molecules separated in an aqueous solution. This typically allows hydrophobic interactions to dominate, driving intermolecular aggregation and precipitation[2].

The "Proline Kink" as a Structural Disruptor

Despite the high hydrophobicity, the central Proline residue acts as a critical solubility enhancer. Proline is unique among the standard amino acids because its side chain is cyclized onto the backbone nitrogen, forming a pyrrolidine ring[3].

-

Causality: When proline is incorporated into a peptide bond, its nitrogen lacks a hydrogen atom. Consequently, it cannot act as a hydrogen bond donor[3]. This inability to donate hydrogen bonds breaks the continuous hydrogen-bonding network required for the formation of stable secondary structures like

-helices and

Stereochemical Heterogeneity (The DL-Racemate Effect)

The most profound factor influencing the solubility of this specific peptide is its racemic nature. Because each of the five amino acids is a DL-mixture, the synthesized product is not a single molecule, but a library of

-

Causality: Amyloidogenesis and amorphous aggregation are driven by the highly ordered, repetitive stacking of peptide backbones (often via

-sheet formation)[6]. A pure L-peptide (e.g., L-Ala-L-Ala-L-Pro-L-Ala-L-Ala) can pack tightly into a stable crystal lattice. However, the presence of alternating or random D- and L-amino acids sterically clashes with uniform lattice packing. This stereochemical heterogeneity disrupts the parallel alignment of carbonyl groups and amide protons, drastically lowering the lattice energy and inhibiting

Caption: Mechanistic pathway illustrating how Proline and DL-stereocenters counteract hydrophobic aggregation.

Data Presentation: Physicochemical Profiling

The following tables summarize the quantitative and qualitative data used to determine the optimal solubilization strategy.

Table 1: Physicochemical Properties of DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala

| Property | Value / Description | Impact on Solubility |

| Sequence Length | 5 Amino Acids (Pentapeptide) | Short length generally favors aqueous solubility[7]. |

| Molecular Weight | ~399.4 g/mol | Low MW facilitates easier solvation. |

| Net Charge (pH 7) | 0 (Zwitterionic) | Promotes hydrophobic aggregation; requires organic assistance[7]. |

| Hydrophobicity | Extremely High (100% Aliphatic/Imino) | Severely limits solubility in pure water or standard PBS. |

| Stereochemistry | Racemic (32 Diastereomers) | Prevents crystallization; enhances amorphous solubility[6]. |

Table 2: Solvent Selection Matrix (Based on Industry Guidelines)

| Solvent Type | Expected Efficacy | Mechanistic Rationale |

| Sterile Water | Poor to Moderate | High hydrophobicity resists aqueous solvation, though the short length (<5 residues) and DL-nature may allow partial dissolution[7]. |

| 10-30% Acetic Acid | Moderate | Protonates the C-terminus, shifting net charge to +1, which introduces electrostatic repulsion and aids solubility[7]. |

| 0.1% NH4OH | Moderate | Deprotonates the N-terminus, shifting net charge to -1, introducing electrostatic repulsion[7]. |

| DMSO / DMF | Excellent | Polar aprotic solvents disrupt hydrophobic interactions and fully solvate the uncharged peptide backbone[1][7]. |

Experimental Workflow: Step-by-Step Solubilization Protocol

Because improper solubilization can result in inaccurate concentration calculations or complete experimental failure[2], a self-validating hierarchical approach must be employed. Rule of thumb: Always test solubility on a minute aliquot (e.g., 1-2 mg) before committing the entire lyophilized batch[7].

Phase 1: The Aqueous Baseline

-

Aliquot: Weigh out 1 mg of the lyophilized DL-AAPAA peptide into a sterile microcentrifuge tube.

-

Aqueous Addition: Add 50-100

L of sterile, distilled water[7]. -

Agitation: Sonicate for 1-2 minutes or vortex gently.

-

Observation: Inspect for clarity. If the solution is cloudy or contains visible particulates, the peptide has not dissolved. Proceed to Phase 2.

Phase 2: pH Modulation (Electrostatic Repulsion)

Because the peptide has a net charge of zero, altering the pH can induce a charge and force the molecules apart.

-

Acidic Shift: To the aqueous suspension, add a small volume (e.g., 10-20

L) of 10% to 30% Acetic Acid[7]. Sonicate. -

Validation: If it dissolves, dilute to your final working concentration with your assay buffer. If it remains cloudy, the hydrophobic forces are too strong. Proceed to Phase 3.

Phase 3: Organic Solvation (The Definitive Solution)

For highly hydrophobic, net-zero peptides, organic solvents are the industry standard[7][8].

-

Lyophilize/Dry: If possible, dry down the failed aqueous test, or start with a fresh 1 mg aliquot.

-

DMSO Addition: Add 50

L of high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]. -

Dissolution: Vortex and sonicate. The peptide should dissolve rapidly to form a clear stock solution (concentration ~20 mg/mL).

-

Dilution: Slowly dilute this stock solution into your final aqueous assay buffer (e.g., PBS) drop-by-drop while vortexing. Ensure the final concentration of DMSO is below the toxicity threshold for your specific downstream assay (typically <1% for cell culture).

Caption: Hierarchical solubilization workflow for hydrophobic, net-zero charge peptides.

Storage and Stability

Once solubilized, peptide stability becomes a function of sequence and storage conditions.

-

Lyophilized State: Store at -20°C or -80°C. Stable for >1 year[7].

-

Solution State: Aliquot the dissolved peptide into single-use vials to avoid repeated freeze-thaw cycles, which can induce aggregation. Store at -20°C or -80°C[2][7]. Because this sequence lacks oxidation-prone residues (like Cys, Met, or Trp), it is relatively stable in solution, though long-term storage in aqueous buffers is generally discouraged[1].

References

-

GenScript. Peptide Solubility Guidelines. GenScript. Retrieved from[Link]

-

Samuel, D., et al. (1997). Proline is a protein solubilizing solute. Biochem Mol Biol Int. 41(2):235-42. PubMed. Retrieved from[Link]

-

Schobert, B., & Tschesche, H. (1978). Unusual solution properties of proline and its interaction with proteins. Biochim Biophys Acta. 541(2):270-7. PubMed. Retrieved from[Link]

-

GenScript. Guidelines for Dissolving Peptides. GenScript. Retrieved from[Link]

-

Sigma-Aldrich. Solubility Guidelines for Peptides. Sigma-Aldrich. Retrieved from[Link]

-

GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES. GenScript. Retrieved from[Link]

-

Cheng, P. N., et al. (2012). Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence. PMC. Retrieved from[Link]

-

Wikipedia Contributors. Proline. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

Sources

- 1. bachem.com [bachem.com]

- 2. genscript.com [genscript.com]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. Proline is a protein solubilizing solute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unusual solution properties of proline and its interaction with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. genscript.com [genscript.com]

H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH CAS number

An In-depth Technical Guide to the Synthesis and Characterization of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this pentapeptide. The methodologies described herein are grounded in established principles of peptide chemistry and are designed to ensure the production of a high-purity product suitable for research and development applications.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of solid-phase peptide synthesis (SPPS) is the preferred method.[1][2] This approach offers mild deprotection conditions, which helps to preserve the integrity of the peptide chain and any sensitive functional groups.[1] The synthesis proceeds from the C-terminus to the N-terminus, with the peptide chain being assembled on an insoluble resin support.[2][3]

Experimental Protocol: Fmoc-Based SPPS

-

Resin Selection and Preparation:

-

Resin: 2-Chlorotrityl chloride resin is an excellent choice for synthesizing a peptide with a C-terminal carboxylic acid, as it allows for cleavage under very mild acidic conditions, minimizing side reactions.[4]

-

Loading of the First Amino Acid (Fmoc-DL-Ala-OH):

-

Swell 1 gram of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[5]

-

In a separate flask, dissolve 3 equivalents of Fmoc-DL-Ala-OH and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM.[5]

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[5]

-

Wash the resin extensively with DCM and dimethylformamide (DMF) to remove excess reagents.

-

-

-

Peptide Chain Elongation Cycle:

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin-bound peptide.[6]

-

Agitate for 5 minutes, then drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid (Fmoc-DL-Ala-OH, Fmoc-DL-Pro-OH) with 3 equivalents of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 6 equivalents of DIPEA in DMF.[6]

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate for 1-2 hours at room temperature. A ninhydrin test can be performed to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Repeat: This deprotection-coupling-wash cycle is repeated for each amino acid in the sequence: Ala -> Ala -> Pro -> Ala.

-

SPPS Workflow Diagram

Sources

The Physical Characteristics of Poly-DL-Alanine Proline Peptides: Structural Dynamics, Monolayer Behavior, and Immunological Carrier Properties

Executive Summary

Poly-DL-alanine (PDLA) and its proline-incorporated copolymers represent a highly specialized class of synthetic polypeptides. Widely utilized as molecular tools in biochemistry and as carrier backbones in immunology, these polymers offer highly tunable physicochemical properties. This technical guide provides an in-depth analysis of the structural dynamics, surface viscosity, and monolayer behavior of poly-DL-alanine proline peptides, detailing the causality behind their physical characteristics and outlining self-validating experimental workflows for their synthesis and characterization.

Introduction to Synthetic Polypeptide Carriers

Poly-DL-alanine is a synthetic polymer composed of repeating units of the amino acid alanine, typically synthesized to a molecular weight ranging from 1,000 to 5,000 Da[1]. Unlike pure poly-L-alanine—which readily forms highly insoluble

When proline—an imino acid characterized by a rigid pyrrolidine ring—is incorporated into this backbone, it acts as a profound structural disruptor[2]. The physical characteristics of these resulting peptides, particularly their monolayer behavior and conformational dynamics, dictate their utility as biomaterials and as the structural basis for synthetic immunogens like (T,G)-A--L (poly(Tyr,Glu)-poly(DL-Ala)--poly(Lys))[3][4].

Structural and Conformational Dynamics

The physical behavior of poly-DL-alanine proline peptides is fundamentally governed by their secondary structure. In aqueous solutions, PDLA predominantly exists in a random coil configuration due to the alternating stereocenters, though localized regions maintain strong intermolecular hydrogen bonds.

The introduction of proline residues profoundly alters this dynamic. Proline lacks an amide proton, and its side chain is cyclized onto the backbone nitrogen, restricting the

To validate the extent of internal hydrogen bonding, researchers employ deuterium exchange kinetics. As demonstrated in foundational studies by Berger and Linderstrøm-Lang, measuring the exchange rate of amide protons with

Physicochemical Properties: Monolayer Behavior and Surface Viscosity

At the air-water interface, the structural differences between pure PDLA and proline-containing copolymers manifest macroscopically in their monolayer characteristics.

Pure poly-DL-alanine forms a condensed monolayer . Because the chains lack the severe steric hindrance of proline, they can pack tightly, maximizing intermolecular interactions. Consequently, PDLA exhibits a high surface viscosity that is largely independent of temperature. The chains remain relatively rigid and coiled at the interface[5][7].

Conversely, copoly-(Pro, DL-Ala) forms an expanded monolayer . The proline-induced kinks prevent tight packing, resulting in a highly flexible chain that adopts a regularly folded configuration, partly submerged in the aqueous subphase. The surface viscosity of these expanded films is highly temperature-dependent and follows Eyring's equation of surface viscosity, indicating that the unit of flow behaves similarly to a polymer melt in bulk[5][7].

Quantitative Data Summary

Table 1: Comparative Physical Characteristics of Poly-DL-Alanine vs. Proline-Incorporated Copolymers

| Property | Poly-DL-Alanine (PDLA) | Copoly-(Pro, DL-Ala) |

| Monolayer Classification | Condensed Type | Expanded Type |

| Surface Viscosity ( | High (Temperature-independent) | Low (Temperature-dependent) |

| Chain Rigidity | Rigid (Strong intermolecular H-bonds) | Flexible (Disrupted H-bonds) |

| Interfacial Configuration | Coiled at the interface | Regularly folded, partly submerged |

| Molecular Weight Range | 1,000 - 5,000 Da | Variable (Dependent on M/I ratio) |

| Primary Structural Feature | Racemic mix prevents pure | Pyrrolidine ring restricts |

Experimental Workflows & Methodologies

Protocol 1: Synthesis of Copoly-(Pro, DL-Ala) via NCA Polymerization

Causality of Experimental Choice: Ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is selected over solid-phase peptide synthesis (SPPS) because it allows for the rapid, scalable production of high-molecular-weight statistical copolymers necessary for macroscopic physical characterization[8][9].

-

Monomer Preparation: Synthesize the NCA derivatives of DL-alanine and L-proline by reacting the free amino acids with triphosgene in anhydrous tetrahydrofuran (THF) at 50°C. Purify via recrystallization in a hexane/ethyl acetate gradient.

-

Initiation: Dissolve the purified NCAs in anhydrous N,N-dimethylformamide (DMF) under a strict nitrogen atmosphere to prevent moisture-induced premature termination. Introduce a primary amine initiator (e.g., n-hexylamine). The monomer-to-initiator (M/I) ratio dictates the final molecular weight.

-

Propagation: Stir the reaction at 25°C for 72 hours. Self-Validating Step: The reaction is self-validating via the continuous evolution of

gas; the complete cessation of bubbling indicates that the polymerization has reached completion[9]. -

Purification: Precipitate the polymer by dropwise addition into a 10-fold volumetric excess of cold diethyl ether. Centrifuge, wash the pellet twice with ether, and dry in vacuo to yield the final polypeptide powder.

Fig 1. Synthesis workflow and monolayer conformations of PDLA and its proline copolymers.

Protocol 2: Surface Viscosity Measurement of Polypeptide Monolayers

Causality of Experimental Choice: A Langmuir trough equipped with a canal surface viscometer is utilized because it directly correlates molecular packing (surface pressure) with macroscopic flow resistance (viscosity) at the air-water interface[5].

-

Subphase Preparation: Fill a thoroughly cleaned PTFE Langmuir trough with ultra-pure water (resistivity >18 MΩ·cm) maintained at a constant temperature (e.g., 20°C ± 0.1°C).

-

Spreading: Dissolve the polypeptide in a 9:1 mixture of dichloroacetic acid and benzene (to ensure complete disruption of pre-existing aggregates). Deposit 10-20 µL dropwise onto the air-water interface using a microsyringe.

-

Equilibration: Allow 20 minutes for complete solvent evaporation. Self-Validating Step: The validation of this step is a stable baseline surface pressure reading of exactly 0 mN/m, confirming the absence of surface-active contaminants and complete solvent evaporation.

-

Compression and Measurement: Compress the barriers at a rate of 5 mm/min. Once the target surface pressure is reached, measure the flow rate of the monolayer through a narrow canal (slit) driven by a slight surface pressure gradient.

-

Analysis: Calculate the surface viscosity (

) and plot

Immunological Applications: The Carrier Mechanism

Beyond physical chemistry, poly-DL-alanine and its proline derivatives are foundational tools in immunology. Because pure synthetic peptides are often too small to be immunogenic on their own, they are conjugated to large, multichain synthetic carriers like poly-DL-alanyl--poly-L-lysine (A--L) or poly-L-prolyl--poly-L-lysine (Pro--L)[3][4].

In landmark studies defining the genetic control of the immune response, ordered tetrapeptides (e.g., Tyrosine-Tyrosine-Glutamic acid-Glutamic acid, T-T-G-G) were attached to these carriers. The physical characteristics of the carrier directly dictate how the antigen is processed and presented by Antigen Presenting Cells (APCs). The flexible, expanded nature of proline-containing carriers alters the spatial presentation of the epitopes compared to the more rigid, condensed poly-DL-alanine carriers, leading to distinct, genetically restricted antibody responses in inbred mouse strains[3][10].

Fig 2. Mechanistic pathway of synthetic polypeptide carriers in immune responses.

Conclusion

The physical characteristics of poly-DL-alanine proline peptides serve as a masterclass in structure-function relationships. By simply altering the ratio of racemic DL-alanine to rigid proline residues, scientists can tune the polymer from a rigid, highly viscous, condensed monolayer to a flexible, expanded film. These tunable physicochemical properties, governed by hydrogen bonding and steric constraints, make these synthetic polypeptides indispensable as both models for macromolecular physics and as highly specific carriers in immunological research and drug development.

References

-

Antibody response of inbred mouse strains to ordered tetrapeptides of tyrosine and glutamic acid attached to multichain polyalanine or polyproline. Tyr-Tyr-Glu-Glu is a major determinant of the random poly-(Tyr, Glu)-polyDLAla--polyLys. nih.gov. 3

-

Roles of Prolyl Residue in Polypeptide Monolayers. II. On the Surface Viscosity and Types of Monolayers. oup.com. 5

-

Poly-DL-alanine 1,000-5,000. sigmaaldrich.com.

-

Antibody response of inbred mouse strains to ordered tetrapeptides of tyrosine and glutamic acid attached to multichain polyalan. scispace.com. 4

-

Deuterium exchange of poly-dl-alanine in aqueous solution. researcher.life. 6

-

The role of the thymus in a genetically controlled defect of the immune response at the carrier level. elsevierpure.com. 10

-

Poly-DL-alanine - Molecular Depot. moleculardepot.com. 1

-

proline dl-form | C5H9NO2 | CID 614 - PubChem. nih.gov. 2

-

Thermo-induced physically crosslinked polypeptide-based block copolymer hydrogels for biomedical applications. nih.gov. 8

-

Polymerization mechanism of N‐carboxy‐α‐amino acid anhydride by organometallic compounds. II. Reaction with organozinc compounds. researchgate.net. 9

Sources

- 1. moleculardepot.com [moleculardepot.com]

- 2. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibody response of inbred mouse strains to ordered tetrapeptides of tyrosine and glutamic acid attached to multichain polyalanine or polyproline. Tyr-Tyr-Glu-Glu is a major determinant of the random poly-(Tyr, Glu)-polyDLAla--polyLys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. academic.oup.com [academic.oup.com]

- 8. Thermo-induced physically crosslinked polypeptide-based block copolymer hydrogels for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

The Mirror-Image Advantage: A Technical Guide to Short Racemic Peptides

Executive Summary

For decades, the "Homochirality Bottleneck"—nature’s exclusive use of L-amino acids—has constrained structural biology and peptide therapeutics. This guide explores the racemic advantage : the deliberate mixing of L- and D-enantiomers to access centrosymmetric crystal space groups and thermodynamically superior supramolecular structures. We examine the history from Pauling’s 1953 prediction to the Wukovitz-Yeates theory, and detail the physicochemical mechanics of rippled

Part 1: The Chirality Paradigm & Historical Context[1]

The Homochirality Constraint

Biological systems are homochiral. Proteins consist of L-amino acids, folding into chiral space groups (e.g.,

The Discovery Timeline

The history of racemic peptides is defined by a lag between theoretical prediction and experimental validation.

Figure 1: The chronological evolution from theoretical prediction of heterochiral assembly to the practical application of racemic crystallography.

Part 2: Racemic Crystallography (The Reciprocal Space Revolution)

The Wukovitz-Yeates Theory

In 1995, Wukovitz and Yeates provided the mathematical grounding for why racemic mixtures crystallize more readily than pure enantiomers.[1]

-

The Problem: Chiral molecules (L-only) are restricted to 65 non-centrosymmetric space groups (out of 230 total).[1] They struggle to pack densely because they cannot invert to fill voids.

-

The Solution: Racemic mixtures (50% L / 50% D) can access centrosymmetric space groups (most notably

and -

Mechanism: In a centrosymmetric crystal, for every atom at

, there is an identical atom at

Data: Crystallization Efficiency

Table 1: Comparison of Chiral vs. Racemic Crystallization Metrics

| Metric | Homochiral (L-Only) | Racemic (L + D) | Advantage |

| Space Group Access | 65 (Chiral only) | 165 (Centrosymmetric + Chiral) | ~2.5x more packing options |

| Packing Density | Lower (voids common) | Higher (inversion symmetry) | Higher resolution diffraction |

| Phasing Difficulty | High (0-360° phase angle) | Low (0° or 180° only) | Direct Methods often sufficient |

| Success Rate | Variable | Significantly Higher | Validated on "uncrystallizable" targets (e.g., Snow Flea AFP) |

Part 3: Supramolecular Assembly & The Rippled -Sheet

The Pauling-Corey Prediction

In 1953, Linus Pauling and Robert Corey predicted that if L- and D-peptide strands were mixed, they would not merely self-sort but could co-assemble into a unique structure called the Rippled

Unlike the "Pleated Sheet" (L-L interaction) where side chains point up/down in a regular pattern, the Rippled Sheet (L-D interaction) forces an alternating chirality that creates a strictly planar, energetically favorable interface.

Mechanism of Assembly

The driving force is the Steric Zipper . In a racemic mixture of amyloidogenic peptides, the L-strands and D-strands interdigitate. The side chains of an L-residue nest perfectly into the voids created by the D-residue on the opposing strand, often resulting in higher thermal stability and mechanical stiffness than the homochiral fibrils.

Figure 2: Structural logic of the Rippled Sheet. The L-D interaction minimizes steric clashes, leading to planar, hyper-stable assemblies.

Part 4: Therapeutic Applications (The D-Peptide Stability)[3]

While racemic crystallography is a tool for structure determination, the use of D-peptides (and racemic mixtures) in therapy focuses on proteolytic stability .

-

Protease Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) are chiral enzymes evolved to cleave L-peptide bonds. They cannot recognize or cleave D-peptide bonds.

-

Antimicrobial Peptides (AMPs): Most AMPs work by disrupting bacterial membranes—a non-chiral physical process. Therefore, the D-enantiomer of an AMP (e.g., D-Magainin) retains full potency but gains massive stability in serum.

-

Racemic Hydrogels: Mixing L and D enantiomers of self-assembling peptides (e.g., MAX1) creates hydrogels with significantly higher shear moduli (stiffness) due to the rippled sheet formation, making them superior scaffolds for tissue engineering.

Part 5: Experimental Protocols

Protocol A: Synthesis of Racemic Peptides (SPPS)

Objective: Synthesize high-purity L- and D- enantiomers separately.

-

Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (3x), DCM (3x).

-

Coupling:

-

L-Batch: Activate Fmoc-L-AA-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq).

-

D-Batch: Activate Fmoc-D-AA-OH (4 eq) using identical conditions. Note: D-amino acids are prone to racemization if over-activated; maintain strict temperature control (25°C).

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Purification: Reverse-phase HPLC (C18 column). Verify mass via MALDI-TOF.

-

Critical Check: The retention time of L and D isomers on an achiral C18 column must be identical. If they differ, one sequence is incorrect.

-

Protocol B: Racemic Crystallization Screening

Objective: Grow centrosymmetric crystals from a racemic mixture.

-

Quantitation: Dissolve lyophilized L- and D-peptides in water/buffer. Determine concentration precisely using UV absorbance (

). -

Racemization Step (Mixing):

-

Mix L- and D-solutions in a strict 1:1 molar ratio .

-

Tip: Slight deviations from 1:1 can poison centrosymmetric growth. Use weight-based mixing if possible.

-

-

Annealing: Heat the mixture to 60°C for 15 minutes, then slowly cool to RT to allow thermodynamic equilibration of L/D dimers (rippled sheets).

-

Screening:

-

Method: Hanging Drop Vapor Diffusion.

-

Setup: 1

L Racemic Peptide + 1 -

Observation: Look for crystals with sharp edges (indicative of high order). Racemates often crystallize faster (hours vs. days).

-

Figure 3: The standard workflow for Racemic Crystallography, emphasizing the critical parallel synthesis and stoichiometric mixing steps.

References

-

Pauling, L., & Corey, R. B. (1953). Two Rippled-Sheet Configurations of Polypeptide Chains, and a Note about the Pleated Sheets. Proceedings of the National Academy of Sciences, 39(3), 253–256. Link

-

Wukovitz, S. W., & Yeates, T. O. (1995).[1] Why protein crystals favour some space-groups over others. Nature Structural Biology, 2(12), 1062–1067. Link

-

Zawadzke, L. E., & Berg, J. M. (1993).[1] A Racemic Protein.[1][2][3] Journal of the American Chemical Society, 115(20), 9373–9374. Link

-

Yeates, T. O., & Kent, S. B. (2012). Racemic protein crystallography. Annual Review of Biophysics, 41, 41-61. Link

-

Nagy-Smith, K., et al. (2017). Molecular, local, and network-level chirality in peptide self-assembly. Proceedings of the National Academy of Sciences, 114(20), E3927-E3934. Link

Sources

Application Notes: Biochemical Profiling of H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH

Executive Summary

The pentapeptide H-Ala-Ala-Pro-Ala-Ala-OH (AAPAA) is a highly conserved structural motif with profound utility across enzymology, analytical chemistry, and structural biology. While biological systems predominantly utilize the enantiomerically pure L-form, the racemic mixture—H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH (comprising 32 distinct stereoisomers)—serves as a powerful chemical tool. It is utilized to map the stereospecificity of proteases, elucidate gas-phase peptide fragmentation mechanisms, and model the thermodynamic stability of

This guide provides field-proven, self-validating protocols and mechanistic insights for deploying this racemic pentapeptide in advanced biochemical workflows.

Enzymology: Stereoselective Profiling of Serine Proteases

Mechanistic Causality

Human Neutrophil Elastase (HNE) and Pancreatic Elastase are serine proteases that preferentially cleave peptide bonds following small, hydrophobic amino acids (like Alanine and Valine)[1]. The AAPAA sequence is uniquely suited for the elastase active site: the Proline at the P3 position introduces a structural "kink" that optimally aligns the P1 and P2 Alanine residues within the S1 and S2 sub-sites of the enzyme[2].

Because elastase is highly stereospecific, it will exclusively hydrolyze peptide bonds between L-amino acids. By utilizing the racemic H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH mixture as a substrate library, researchers can perform high-throughput stereospecificity mapping. Isomers containing D-amino acids at critical binding pockets (P1, P2) create steric clashes, preventing the formation of the Michaelis complex. This principle is heavily leveraged in the design of degradation-resistant peptide therapeutics and elastase inhibitors (e.g., MeOSuc-AAPA-CMK)[3].

Stereospecific sorting and cleavage of racemic AAPAA by Neutrophil Elastase.

Protocol: Self-Validating Stereoselective Cleavage Assay

This protocol uses the racemic mixture to isolate enantiomerically pure cleavage products, validated by internal controls.

-

Substrate Preparation: Dissolve H-DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala-OH in DMSO to a 10 mM stock. Dilute to a 100 µM working concentration in Assay Buffer (0.1 M HEPES, 0.5 M NaCl, pH 7.5)[1].

-

Internal Controls (Self-Validation):

-

Positive Control: 100 µM pure H-L-Ala-L-Ala-L-Pro-L-Ala-L-Ala-OH.

-

Negative Control: 100 µM racemic substrate + 10 µM MeOSuc-AAPA-CMK (a covalent elastase inhibitor)[3].

-

-

Enzymatic Digestion: Add Human Neutrophil Elastase (HNE) to a final concentration of 10 nM. Incubate at 37°C for 30 minutes.

-

Quenching: Terminate the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the pH below 3.0.

-

LC-MS/MS Analysis: Inject the samples into a Chiral LC-MS system.

-

Validation Check: The positive control must show 100% conversion to cleavage products (e.g., AAP + AA). The negative control must show 0% conversion. The experimental well will show partial conversion, representing the exact fraction of elastase-compatible L-stereoisomers.

-

Analytical Chemistry: Elucidating the "Proline Effect" in CID-MS/MS

Mechanistic Causality

In tandem mass spectrometry (MS/MS), the AAPAA peptide is the gold-standard model for studying the "Proline Effect"[4][5]. During Electrospray Ionization (ESI), protons are mobilized along the peptide backbone. Because the tertiary amide nitrogen of Proline possesses a significantly higher gas-phase basicity (proton affinity) than secondary amides, the ionizing proton preferentially localizes there.

Upon Collision-Induced Dissociation (CID), this localized proton drastically lowers the activation energy required to cleave the amide bond immediately N-terminal to the proline residue. Consequently, the fragmentation spectrum of AAPAA is not a random statistical distribution of

The Proline Effect driving collision-induced dissociation (CID) pathways in AAPAA.

Protocol: CID-MS/MS Fragmentation Profiling

-

Sample Tuning: Infuse 1 µM of the racemic AAPAA peptide (in 50% Acetonitrile / 0.1% Formic Acid) directly into an ESI-QqTOF mass spectrometer at 3 µL/min.

-

Precursor Isolation: Isolate the

precursor ion (m/z ~400.45) in Q1. -

Collision-Induced Dissociation: Apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas[5].

-

Control Comparison: Run a parallel analysis using a purely aliphatic peptide lacking proline (e.g., Ala-Ala-Ala-Ala-Ala).

-

Validation Check: The poly-Ala control will yield a ladder of

and

-

Structural Biochemistry: Modeling -Turns

Mechanistic Causality

Reverse turns (specifically

The pyrrolidine ring of Proline at position 3 sterically restricts the backbone

Quantitative Data Summarization

The table below summarizes the kinetic efficiency of elastase for AAPA-based substrates and their corresponding MS/MS fragmentation behaviors, highlighting the structural impact of the sequence.

| Peptide Sequence | Elastase | Dominant MS/MS Ion | Secondary Structure Preference |

| L-Ala-L-Ala-L-Pro-L-Ala-L-Ala | ~989 | ||

| L-Ala-L-Ala-L-Pro-L-Val | ~4920 | ||

| L-Ala-L-Ala-L-Ala-L-Ala-L-Ala | < 10 | Random Coil / | |

| DL-Ala-DL-Ala-DL-Pro-DL-Ala-DL-Ala | Stereoisomer dependent | Heterogeneous / Mixed |

(Quantitative kinetic data synthesized from Kasperkiewicz et al.[2] and fragmentation data from Harrison et al.[4])

References

- A unique elastase in human blood platelets.

- MeOSuc-Ala-Ala-Pro-Ala-CMK (CAS 111682-13-4).Cayman Chemical.

- Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substr

- Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 2: The Proline Effect in Collision-Induced Dissociation...Journal of the American Society for Mass Spectrometry.

- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz

- The stability of protein secondary structures.American Institute of Physics (AIP).

- Are beta-Turn Mimetics Mimics of beta-Turns?

Sources

Application Notes and Protocols for Utilizing Racemic Peptides in Material Science Research

Introduction: The Strategic Advantage of Chirality in Peptide-Based Materials

In the realm of material science, the precise control over molecular architecture is paramount to engineering novel functionalities. Peptides, with their inherent biocompatibility and capacity for self-assembly, have emerged as powerful building blocks for a diverse array of biomaterials.[1] Chirality, a fundamental property of the amino acid constituents, plays a pivotal role in dictating the hierarchical organization of these peptides from the molecular to the supramolecular level.[2] While nature predominantly utilizes L-amino acids, the synthetic versatility of peptide chemistry allows for the incorporation of their D-enantiomers. This opens up a fascinating design space where the interplay between L- and D-peptides within a racemic or near-racemic mixture can give rise to materials with unique and often superior properties compared to their homochiral counterparts.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of racemic peptides in material science. We will delve into the rationale behind using racemic mixtures, provide detailed protocols for their synthesis and characterization, and explore their application in creating advanced functional materials.

I. The Rationale for Employing Racemic Peptides

The co-assembly of L- and D-enantiomers can lead to distinct supramolecular structures that are not accessible with homochiral peptides. This stereocomplexation can result in enhanced material properties:

-

Enhanced Mechanical Stiffness: Racemic peptide hydrogels often exhibit significantly higher mechanical rigidity compared to their enantiomerically pure counterparts. This is attributed to the formation of unique and more densely packed fibrillar networks.[3]

-

Increased Proteolytic Resistance: The presence of D-amino acids renders the peptide backbone less susceptible to degradation by naturally occurring proteases, which are stereospecific for L-amino acids. This is a crucial advantage for in-vivo applications where material stability is essential.[3]

-

Unique Self-Assembled Morphologies: The co-assembly of enantiomers can lead to the formation of novel supramolecular structures, such as the theoretically predicted "rippled β-sheets," which have been experimentally verified in racemic peptide assemblies.[5][6] These structures can influence the material's physical and biological properties.

-